molecular formula C18H15N5O B5572384 6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one

6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B5572384
M. Wt: 317.3 g/mol
InChI Key: QCDQBWHIUKIMJP-UHFFFAOYSA-N
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Description

6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core with various substituents, makes it an interesting subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core. The phenyl and pyridinyl substituents are introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other aromatic rings .

Scientific Research Applications

6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to fit into the ATP-binding pocket of kinases, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct biological activities and selectivity towards certain molecular targets. Its combination of ethyl, phenyl, and pyridinyl groups enhances its binding affinity and specificity, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-2-16-21-17-15(12-20-23(17)13-7-4-3-5-8-13)18(24)22(16)14-9-6-10-19-11-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDQBWHIUKIMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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